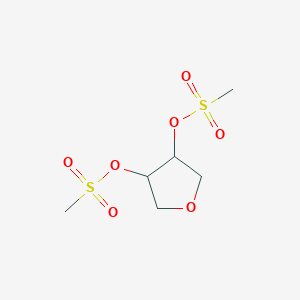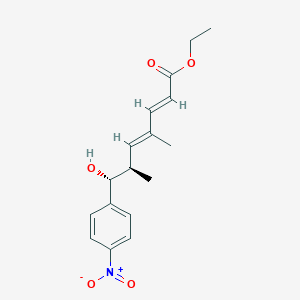![molecular formula C39H25N3 B13970434 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine is a compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a triazine core substituted with diphenyl and triphenylenyl groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different substituents.
Aplicaciones Científicas De Investigación
2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as an electron transport material in organic electronics due to its high electron mobility.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the development of advanced materials and electronic devices.
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diphenyl-6-[4’-(2-triphenylenyl)[1,1’-biphenyl]-3-yl]-1,3,5-triazine
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C39H25N3 |
|---|---|
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
2,4-diphenyl-6-(3-triphenylen-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C39H25N3/c1-3-12-26(13-4-1)37-40-38(27-14-5-2-6-15-27)42-39(41-37)30-17-11-16-28(24-30)29-22-23-35-33-20-8-7-18-31(33)32-19-9-10-21-34(32)36(35)25-29/h1-25H |
Clave InChI |
HLMPIMGZNXAZMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)




![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)

![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
